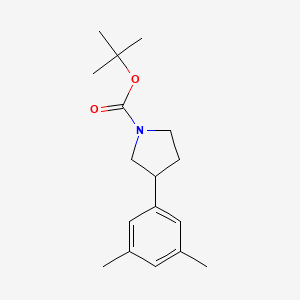
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 3,5-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,5-dimethylphenyl bromide reacts with the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its structural analogs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique structural features are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The 3,5-dimethylphenyl group provides steric and electronic effects that influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxy-3,5-dimethylphenyl)pyrrolidine: This compound has a methoxy group in place of a hydrogen atom on the phenyl ring, which can influence its reactivity and interactions.
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical properties and applications.
1-Boc-3-pyrrolidinol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-8-13(2)10-15(9-12)14-6-7-18(11-14)16(19)20-17(3,4)5/h8-10,14H,6-7,11H2,1-5H3 |
Clave InChI |
NDVKKURPDUCOCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
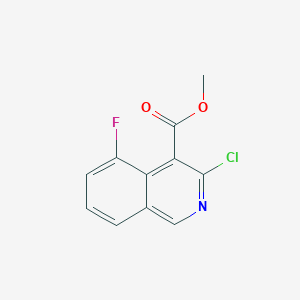


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
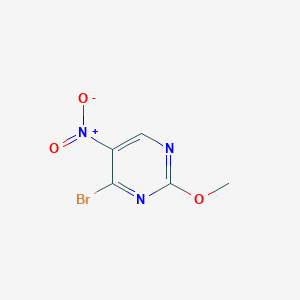
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

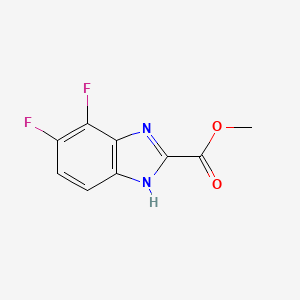
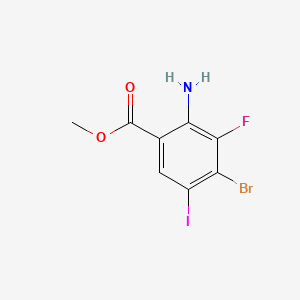
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)

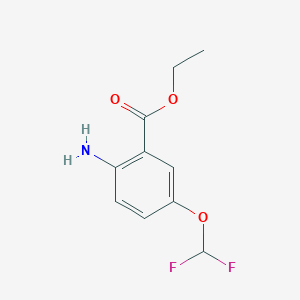
![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
